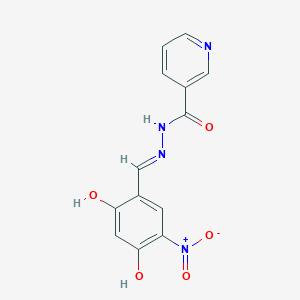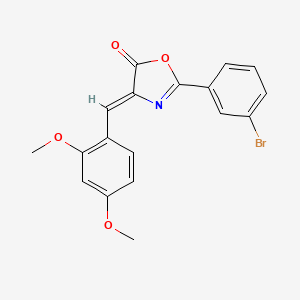![molecular formula C19H20Cl2N2O B5977561 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5977561.png)
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as DSP-4, is a chemical compound that is widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
作用机制
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone selectively targets noradrenergic neurons in the brain by binding to and destroying the noradrenaline transporter. This leads to a depletion of noradrenaline in the brain, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
The depletion of noradrenaline in the brain caused by 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone can have a variety of biochemical and physiological effects. For example, 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to increase anxiety-like behavior in rats, as well as impair cognitive function and memory. Additionally, 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to alter the activity of other neurotransmitter systems, such as dopamine and serotonin.
实验室实验的优点和局限性
One advantage of using 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone in lab experiments is its selectivity for noradrenergic neurons, which allows researchers to study the effects of noradrenaline depletion in a specific population of neurons. However, one limitation of using 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone is that it can be difficult to interpret the results of experiments due to the complex interactions between different neurotransmitter systems in the brain.
未来方向
There are many future directions for research involving 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone. For example, researchers could study the effects of noradrenaline depletion on other physiological systems, such as the immune system. Additionally, researchers could explore the use of 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone as a therapeutic agent for conditions such as depression and anxiety disorders. Finally, researchers could investigate the interactions between 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone and other drugs or neurotransmitter systems in the brain to gain a better understanding of the complex interactions that occur in the brain.
合成方法
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone can be synthesized using a variety of methods, including the reaction of 4-bromo-1-(3,4-dichlorobenzyl)piperazine with 4-aminophenylethanone in the presence of a palladium catalyst. Other methods involve the use of different starting materials and reagents, but the overall goal is to create a compound that selectively targets noradrenergic neurons in the brain.
科学研究应用
1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological conditions. For example, 1-{4-[4-(3,4-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone has been used to study the effects of stress on the noradrenergic system, as well as the role of the noradrenergic system in drug addiction and depression.
属性
IUPAC Name |
1-[4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-14(24)16-3-5-17(6-4-16)23-10-8-22(9-11-23)13-15-2-7-18(20)19(21)12-15/h2-7,12H,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGHTACBHPYRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(3,4-Dichlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]methanamine](/img/structure/B5977487.png)
![N-(2-fluorophenyl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5977495.png)
![N-(sec-butyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5977500.png)
![7-(3-methylbenzyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977508.png)
![1-[2-(2-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5977509.png)
![1-(1-piperidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]cyclohexanecarboxamide](/img/structure/B5977510.png)
![N-(3-{[(2-ethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-furamide](/img/structure/B5977511.png)
![[1-{[2-(4-methoxyphenyl)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B5977531.png)


![N-isopropyl-N-(2-methoxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5977564.png)
![[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]methanol](/img/structure/B5977566.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5977568.png)
![[4-(3-phenylpropyl)-1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5977573.png)